N-(4-bromo-2-methylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
CAS No.: 877650-47-0
Cat. No.: VC5197328
Molecular Formula: C17H14BrN3O2
Molecular Weight: 372.222
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 877650-47-0 |
|---|---|
| Molecular Formula | C17H14BrN3O2 |
| Molecular Weight | 372.222 |
| IUPAC Name | N-(4-bromo-2-methylphenyl)-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide |
| Standard InChI | InChI=1S/C17H14BrN3O2/c1-10-3-6-15-19-8-13(17(23)21(15)9-10)16(22)20-14-5-4-12(18)7-11(14)2/h3-9H,1-2H3,(H,20,22) |
| Standard InChI Key | LJZIFXZLMBDYBU-UHFFFAOYSA-N |
| SMILES | CC1=CN2C(=NC=C(C2=O)C(=O)NC3=C(C=C(C=C3)Br)C)C=C1 |
Introduction
N-(4-bromo-2-methylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a synthetic heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidine family. This compound is characterized by its unique structure and potential biological activities, including anti-inflammatory and anticancer properties. The presence of a carboxamide functional group enhances its chemical reactivity and biological interactions.
Synthesis and Reactivity
The synthesis of N-(4-bromo-2-methylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide typically involves several key steps, although specific details are not provided in the search results. The compound exhibits typical reactivity for its class:
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Electrophilic Substitution Reactions: Possible due to the electron-rich nature of the aromatic rings.
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Nucleophilic Attack: The carbonyl carbon in the carboxamide group can undergo nucleophilic attack by strong nucleophiles.
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Decomposition Reactions: May occur under extreme conditions, leading to degradation products.
Biological Activities and Applications
This compound is studied for its potential therapeutic applications in treating cancer and inflammatory diseases. It may inhibit cyclin-dependent kinases (CDKs), which play critical roles in cell cycle regulation, thereby exhibiting anticancer properties. Additionally, it can modulate signaling pathways associated with inflammation and cancer progression.
Biological Activities Table
| Activity | Description |
|---|---|
| Anticancer | Potential inhibition of cyclin-dependent kinases (CDKs) |
| Anti-inflammatory | Modulation of signaling pathways related to inflammation |
Research and Development
N-(4-bromo-2-methylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide serves as a building block for synthesizing more complex molecules within the pyrido[1,2-a]pyrimidine family. Its unique structural characteristics make it a subject of interest in synthetic organic chemistry and pharmacology.
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